

The eNOS Enhancer AVE3085: A Technical Overview of Its Discovery and Preclinical Development

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Compound of Interest		
Compound Name:	AVE3085	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE3085, chemically identified as 2,2-difluoro-benzo[1][2]dioxole-5-carboxylic acid indan-2-ylamide, is a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS) expression.[3] It was discovered through high-throughput screening as a compound with the potential to address endothelial dysfunction, a key factor in the pathogenesis of cardiovascular diseases such as hypertension.[4][5] Nitric oxide (NO) derived from eNOS is a critical signaling molecule for maintaining vascular health, and its reduced bioavailability is associated with various cardiovascular pathologies.[4][6] AVE3085 represents a therapeutic strategy aimed at upregulating the expression of eNOS to restore endothelial function.[4] This technical guide provides a comprehensive overview of the discovery and preclinical development of AVE3085, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Discovery and Mechanism of Action

AVE3085 was identified from a chemical library screening for compounds that stimulate eNOS transcription.[2] Its primary mechanism of action is the enhancement of eNOS promoter activity, leading to increased eNOS mRNA and protein expression.[3][7] This upregulation of eNOS results in greater production of nitric oxide, which in turn promotes vasodilation and exerts



protective effects on the endothelium.[3][7] Preclinical studies have demonstrated that the therapeutic benefits of **AVE3085** are directly linked to its effect on eNOS, as its antihypertensive effects were not observed in eNOS-deficient mice.[4][6]

Preclinical Efficacy

The preclinical development of **AVE3085** has been investigated in various animal models of cardiovascular disease, primarily focusing on hypertension and endothelial dysfunction.

Effects on Hypertension and Endothelial Function

In studies involving spontaneously hypertensive rats (SHRs), oral administration of **AVE3085** has been shown to significantly reduce blood pressure and improve endothelial-dependent vasodilation.[4]

Table 1: Effect of 4-Week **AVE3085** Treatment (10 mg/kg/day, oral) on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

Treatment Group	Systolic Blood Pressure (mmHg)
WKY (Control)	125 ± 5
WKY + AVE3085	123 ± 4
SHR (Control)	185 ± 6
SHR + AVE3085	158 ± 7**

^{*}Data are presented as mean \pm SEM. *P < 0.01 vs. SHR (Control). (Data synthesized from Yang et al., 2011)[4]

Table 2: Effect of 4-Week **AVE3085** Treatment on Acetylcholine (ACh)-Induced Endothelium-Dependent Relaxation in Aortae of SHRs



Treatment Group	Maximum Relaxation (%)
WKY (Control)	85.2 ± 2.5
WKY + AVE3085	86.1 ± 3.0
SHR (Control)	33.2 ± 3.0
SHR + AVE3085	58.0 ± 3.1**

^{*}Data are presented as mean \pm SEM. *P < 0.01 vs. SHR (Control). (Data synthesized from Yang et al., 2011)[4][6]

Molecular Effects on eNOS Expression

The functional improvements in vascular tone are underpinned by the direct action of **AVE3085** on the expression and phosphorylation of eNOS.

Table 3: Effect of 4-Week **AVE3085** Treatment on Aortic eNOS and Phosphorylated-eNOS (penOS) Protein Levels in SHRs

Treatment Group	Relative eNOS Protein Level	Relative p-eNOS Protein Level
WKY (Control)	1.00 ± 0.08	1.00 ± 0.09
SHR (Control)	0.65 ± 0.06	0.58 ± 0.05
SHR + AVE3085	0.92 ± 0.07#	0.89 ± 0.08#

^{*}Data are presented as mean \pm SEM, normalized to WKY (Control). P < 0.05 vs. WKY. #P < 0.05 vs. SHR. (Data synthesized from Yang et al., 2011)[7]

Signaling Pathways

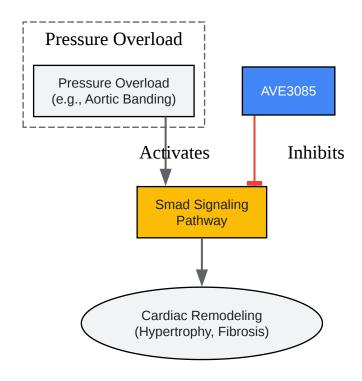
The primary signaling pathway for **AVE3085** involves the transcriptional upregulation of eNOS. Additionally, in the context of cardiac remodeling, **AVE3085** has been shown to inhibit the Smad signaling pathway.[5]





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Primary signaling pathway of AVE3085 leading to blood pressure reduction.



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Inhibitory effect of AVE3085 on the Smad signaling pathway in cardiac remodeling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of **AVE3085**.

Animals and Drug Administration

 Animal Model: Male spontaneously hypertensive rats (SHRs) and normotensive Wistar Kyoto (WKY) rats (6 months old) were used.[4]



- Drug Formulation: AVE3085 was suspended in 5% methylcellulose for oral administration.[4]
- Dosing Regimen: Rats were administered AVE3085 by oral gavage at a dose of 10 mg/kg/day for 4 weeks. Control groups received the vehicle (5% methylcellulose) on the same schedule.[4]

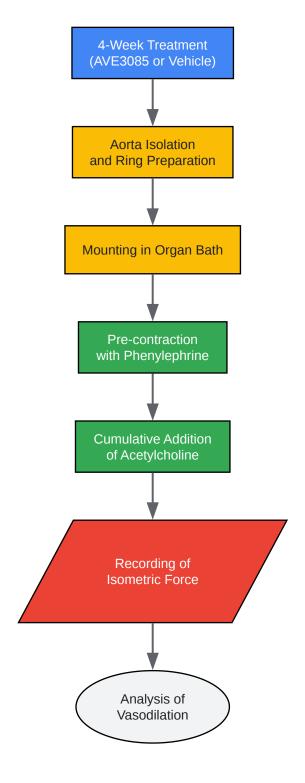
Measurement of Systolic Blood Pressure

- Method: Systolic blood pressure was measured using a non-invasive tail-cuff method.[7]
- Procedure: Rats were accustomed to the procedure for several days before the experiment.
 On the day of measurement, rats were placed in a restrainer, and a cuff with a pneumatic pulse sensor was placed around the tail. The cuff was inflated and then deflated, and the blood pressure was recorded.

Vascular Reactivity Studies

- Tissue Preparation: After 4 weeks of treatment, rats were euthanized, and the thoracic aorta was excised and placed in Krebs solution. The aorta was cleaned of adherent tissue and cut into rings of 2-3 mm in length.[4]
- Isometric Force Measurement: Aortic rings were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings were connected to an isometric force transducer to record changes in tension.[4]
- Experimental Protocol: The rings were pre-contracted with phenylephrine. Once a stable contraction was achieved, cumulative concentration-response curves to acetylcholine (an endothelium-dependent vasodilator) were generated to assess endothelial function.[4]





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Workflow for assessing vascular reactivity in isolated aortic rings.

Western Blotting for Protein Expression



- Sample Preparation: Aortic tissues were homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.
- Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[4]
- Immunoblotting: Membranes were blocked and then incubated with primary antibodies against eNOS, phosphorylated-eNOS (Ser1177), and GAPDH (as a loading control). After washing, membranes were incubated with horseradish peroxidase-conjugated secondary antibodies.[2]
- Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence detection system. The band intensities were quantified by densitometry.
 [2]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for mRNA Expression

- RNA Extraction: Total RNA was extracted from aortic tissues using TRIzol reagent according to the manufacturer's protocol.
- Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.[4]
- PCR Amplification: The cDNA was then used as a template for PCR amplification using specific primers for eNOS and a housekeeping gene (e.g., GAPDH).[4]
- Analysis: PCR products were separated by agarose gel electrophoresis and visualized by ethidium bromide staining. The relative expression of eNOS mRNA was normalized to the housekeeping gene.[4]

Development Status and Future Outlook

AVE3085 has demonstrated significant promise in preclinical models by effectively targeting eNOS, a central element in endothelial health. Its ability to restore endothelial function and lower blood pressure in hypertensive models provided a strong rationale for further development.[4] However, despite these encouraging preclinical findings, information regarding



the clinical development of **AVE3085** is not publicly available. A review of the literature suggests that human clinical trials may have been inconclusive, and the compound was not advanced into later-stage clinical therapy.[2]

The journey of **AVE3085** from a high-throughput screening hit to a well-characterized preclinical candidate underscores the potential of targeting eNOS transcription as a therapeutic strategy. While **AVE3085** itself may not have reached the clinic, the knowledge gained from its development provides a valuable foundation for future drug discovery efforts aimed at modulating endothelial function for the treatment of cardiovascular diseases.

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